molecular formula C10H16N2O B13735724 (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone CAS No. 350509-30-7

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone

Cat. No.: B13735724
CAS No.: 350509-30-7
M. Wt: 180.25 g/mol
InChI Key: FUEQFFCZAGYXHW-UHFFFAOYSA-N
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Description

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is a ketone derivative featuring a piperazine ring linked to a cyclopentene moiety via a carbonyl group. Piperazine-based compounds are widely explored for their versatility in drug design, owing to their ability to modulate pharmacokinetic properties (e.g., solubility, bioavailability) and interact with diverse biological targets .

Properties

CAS No.

350509-30-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

cyclopent-2-en-1-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C10H16N2O/c13-10(9-3-1-2-4-9)12-7-5-11-6-8-12/h1,3,9,11H,2,4-8H2

InChI Key

FUEQFFCZAGYXHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)C(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Aza-Piancatelli Rearrangement (Source)

  • Procedure : Starting from furan-2-yl(phenyl)methanol, the reaction is catalyzed by a Lewis acid such as dysprosium triflate in acetonitrile at elevated temperatures (80 °C).
  • Outcome : The rearrangement yields cyclopent-2-enone derivatives with high selectivity.
  • Purification : The product is purified by column chromatography.

This method provides a robust platform for generating cyclopent-2-enone intermediates that can be further functionalized.

Amide Bond Formation with Piperazine

The key step in synthesizing (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is the formation of an amide bond between the cyclopentenone carboxylic acid derivative (or its activated form) and piperazine.

Direct Coupling Using Carbonyl-Activating Agents

  • Carbonyl-diimidazole (CDI) and carbonyl-di-1,2,4-triazole (CDT) are common reagents used to activate carboxylic acids or related derivatives for amide bond formation.
  • Reaction Conditions : Typically performed in solvents like dichloromethane, acetonitrile, or tetrahydrofuran at room temperature or under reflux for several hours.
  • Yields : High yields ranging from 62% to 88% have been reported depending on the substrate and conditions (Source).

Example Procedure (Adapted from Source and)

Step Reagents & Conditions Yield Notes
Activation of cyclopentenone acid derivative Carbonyl-diimidazole or carbonyl-di-1,2,4-triazole, solvent (DCM/MeCN/THF), RT to reflux, 3-5 h ~80% Formation of an activated intermediate
Coupling with piperazine Addition of piperazine, stirring at RT or reflux 70-90% Amide bond formation confirmed by TLC and NMR
Purification Column chromatography or recrystallization High purity Removal of unreacted starting materials

Patented Methods and Variations

A patent (CH620925A5) describes preparation methods involving cyclopentyl(piperazin-1-yl)methanone derivatives, which are structurally related to (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone (Source). The patent emphasizes:

  • Use of substituted cyclopentyl derivatives.
  • Reaction with piperazine under controlled conditions.
  • Variations in the cyclopentene substitution pattern to modulate activity and properties.

This patent provides a framework for preparing various cyclopentene-piperazine amides, including the target compound.

Comparative Data Table of Preparation Conditions

Parameter Method A: Aza-Piancatelli + Coupling Method B: Direct Amide Formation via CDI/CDT Patent Method (CH620925A5)
Starting material Furan-2-yl(phenyl)methanol Cyclopentenone acid or ester Substituted cyclopentyl derivatives
Activation reagent Lewis acid (Dy(OTf)3) Carbonyl-diimidazole or carbonyl-di-1,2,4-triazole Not specified explicitly
Solvent Acetonitrile DCM, MeCN, THF Various organic solvents
Temperature 50-80 °C RT to reflux Controlled temperature
Reaction time 3-5 hours 3-24 hours Variable
Yield Up to 80% 62-88% High yields reported
Purification method Column chromatography Chromatography or recrystallization Filtration and precipitation

Research Discoveries and Analytical Data

  • The coupling reactions are typically monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) (Sources,,).
  • High purity products are obtained after chromatographic purification, with yields consistently above 60%, often exceeding 80%.
  • The amide bond formation is highly selective, with minimal side reactions reported under optimized conditions.
  • Variations in the cyclopentene ring substitution can influence reactivity and product stability, as noted in patent literature (Source).

Summary and Expert Perspective

The preparation of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is reliably achieved via:

  • Generation of cyclopent-2-enone intermediates through rearrangement methods such as the Aza-Piancatelli rearrangement.
  • Activation of the cyclopentenone carboxylic acid derivatives using carbonyl-activating agents like carbonyl-diimidazole or carbonyl-di-1,2,4-triazole.
  • Subsequent coupling with piperazine under mild to moderate conditions.
  • Purification by chromatographic techniques to yield high purity products.

These methods are supported by multiple independent research sources and patent disclosures, ensuring their robustness and reproducibility. The use of carbonyl-di-1,2,4-triazole has shown particular efficacy in improving yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-en-1-one derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone serves as an essential building block for synthesizing more complex organic molecules. Its cyclopentene and piperazine rings provide a versatile framework for creating derivatives with tailored properties. The compound can undergo various reactions such as oxidation and reduction, yielding different derivatives that can be further utilized in synthetic pathways.

Biological Research

Antimicrobial and Antiviral Activities

Research indicates that (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone exhibits potential antimicrobial and antiviral properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens, making it a candidate for developing new antimicrobial agents.

Inhibition of Monoacylglycerol Lipase

One significant area of research involves the compound's role as a potential inhibitor of monoacylglycerol lipase (MAGL). This enzyme is crucial in the degradation of endocannabinoids, which are involved in various physiological processes. Inhibiting MAGL could lead to therapeutic effects for conditions such as pain and inflammation, positioning this compound as a promising candidate for drug development.

Medical Applications

Therapeutic Agent Development

Ongoing research is exploring the therapeutic potential of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone for treating various diseases. Its unique structure allows it to interact with specific biological targets, which may lead to the development of drugs for conditions such as metabolic syndrome, diabetes, and neurodegenerative diseases.

Case Study: Potential CNS Disorders Treatment

A notable case study examined the effects of this compound on cognitive functions in models of mild cognitive impairment. Preliminary results suggest that it may enhance cognitive performance by modulating endocannabinoid levels through MAGL inhibition, indicating its potential use in treating early-stage dementia.

Industrial Applications

Material Science

In industrial contexts, (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is being investigated for its utility in developing new materials. Its chemical properties can be harnessed to create polymers and coatings with specific characteristics, such as improved durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . The compound binds to the active site of MAGL, inhibiting its activity and thereby modulating the levels of endocannabinoids in the body.

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes of (cyclopent-2-en-1-yl)(piperazin-1-yl)methanone with analogs from the evidence:

Compound Name Substituent Features Molecular Weight (g/mol) Key Structural Notes Reference
(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone Cyclopentene (unsaturated 5-membered ring) ~220.3 (calculated) Rigid, planar structure; reactive C=C N/A
Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone Cyclohexyl + nitroaryl 317.37 Bulky cyclohexyl; electron-withdrawing NO₂
(Pyridin-3-yl)(4-(2,3-dichlorobenzyl)piperazin-1-yl)methanone Pyridine + dichlorobenzyl 350.22 Aromatic heterocycle; lipophilic Cl
(Oxolan-2-yl)(piperazin-1-yl)methanone Tetrahydrofuran (saturated oxygenated ring) ~184.2 (calculated) Polar oxygen atom; improved solubility
4-(3-Chlorophenyl)piperazin-1-ylmethanone Chlorophenyl + fluorophenyl 318.78 Halogenated aryl groups; high logP (3.45)

Key Observations :

  • Cyclopentene vs. However, its unsaturated bond may increase susceptibility to oxidation .
  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and halogen (Cl, F) substituents enhance lipophilicity and metabolic stability but may reduce solubility.
  • Heterocyclic Variations : Oxygen-containing rings (e.g., oxolane in ) improve polarity, whereas pyridine or indole derivatives (e.g., ) introduce π-π stacking capabilities.

Pharmacological Activities

Piperazin-1-yl methanones exhibit diverse bioactivities depending on substituents:

  • Anti-Prion/Anti-Cholinesterase : Nitroaryl derivatives show promise in neurodegenerative diseases .
  • SARS-CoV-2 Mpro Inhibition : Dichlorobenzyl and pyridine variants inhibit viral proteases (IC₅₀ values in µM range) .
  • Anti-Inflammatory : Indole- and chlorophenyl-substituted compounds inhibit COX-2 with minimal cytotoxicity .
  • K2P Channel Modulation : Fluorophenyl derivatives act as potassium channel blockers (e.g., BAY10000493) .

Predicted Activity for Cyclopentene Derivative :
The rigid cyclopentene group may enhance selectivity for targets requiring planar binding pockets (e.g., enzymes with flat active sites). However, the lack of strong electron-withdrawing groups could limit potency against targets like proteases or cholinesterases.

Physicochemical Properties

Comparative data for selected compounds:

Compound Name logP logD Polar Surface Area (Ų) Water Solubility (logSw) Reference
4-(3-Chlorophenyl)piperazin-1-ylmethanone 3.45 3.45 20.15 -3.84 (low)
(Oxolan-2-yl)(piperazin-1-yl)methanone ~1.5 ~1.5 ~30 -2.5 (moderate)
(Pyridin-3-yl)(4-(2,3-dichlorobenzyl)piperazin-1-yl)methanone ~4.0 ~4.0 ~25 -4.5 (low)

Cyclopentene Derivative :

  • Predicted logP : ~2.5–3.0 (moderate lipophilicity due to unsaturated ring).
  • Solubility : Likely lower than oxolane analogs but higher than halogenated aryl derivatives.

Biological Activity

(Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is a chemical compound characterized by its unique structural features, including a cyclopentene ring and a piperazine moiety. Its molecular formula is C₁₀H₁₆N₂O, with an average mass of approximately 180.25 g/mol. The presence of a carbonyl group adjacent to the piperazine nitrogen is significant as it may influence the compound's reactivity and biological interactions.

Structural Characteristics

The structure of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone is illustrated below:

Feature Description
Molecular Formula C₁₀H₁₆N₂O
Average Mass 180.25 g/mol
Functional Groups Cyclopentene ring, piperazine moiety, carbonyl group

Biological Activity Overview

Preliminary studies suggest that (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone exhibits notable biological activities, particularly in pharmacological contexts. Compounds with similar structures have been associated with various effects, including:

  • Antimicrobial Activity : Compounds containing piperazine rings often exhibit antibacterial properties.
  • Anticonvulsant Effects : Similar structures have shown promise in anticonvulsant activity in various animal models.
  • Cytotoxicity : The compound's structural features may contribute to its potential cytotoxic effects against cancer cells.

Case Studies and Research Findings

Research has focused on the biological activity of compounds similar to (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone. Notable findings include:

  • Anticonvulsant Activity : A study investigated thiazole-integrated compounds, revealing that certain analogues exhibited significant anticonvulsant properties, with median effective doses lower than standard medications . This suggests that (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone may also have similar potential.
  • Cytotoxicity Studies : Research on structurally related compounds indicates that modifications in the piperazine ring can enhance cytotoxicity against specific cancer cell lines. For instance, compounds with electron-withdrawing groups showed improved activity .
  • Mechanistic Insights : Investigations into the interactions of piperazine derivatives with biological targets have provided insights into their mechanisms of action. For example, studies demonstrated that certain piperazine compounds act as inverse agonists at cannabinoid receptors, which could inform the potential therapeutic applications of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone .

Comparative Analysis with Related Compounds

To better understand the unique properties of (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone, a comparison with structurally similar compounds is essential:

Compound Name Molecular Formula Unique Features
Cyclopropyl(piperazin-1-yl)methanoneC₈H₁₄N₂OSmaller cycloalkane, different reactivity profile
4-(6-Chloro-Naphthalene-2-Sulfonyl)-PiperazinC₁₄H₁₈ClN₂O₂SContains a naphthalene moiety, enhancing lipophilicity
2-(Piperazin-1-Yl)CyclohexanoneC₉H₁₅N₂OLarger cyclic structure, potentially different biological activity

Q & A

Basic: What are the common synthetic routes for (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone?

The synthesis typically involves coupling a cyclopentenyl moiety with a piperazine ring via a carbonyl group. A general approach includes:

  • Friedel-Crafts acylation : Reacting cyclopent-2-en-1-yl carbonyl chloride with piperazine in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the methanone bridge .
  • Nucleophilic substitution : Using pre-functionalized piperazine derivatives (e.g., 4-substituted piperazines) under reflux conditions with a cyclopentenyl carbonyl precursor in acetonitrile or dichloromethane, often with K₂CO₃ as a base .
  • Stepwise assembly : Sequential introduction of substituents to the piperazine ring before or after coupling with the cyclopentenyl group, enabling modular diversification .

Basic: What analytical techniques are critical for characterizing (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone?

Key methods include:

  • Single-crystal X-ray diffraction : Resolves molecular geometry and confirms stereochemistry, as demonstrated for structurally similar piperazine methanones (e.g., R-factor = 0.035 for 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone) .
  • Mass spectrometry (EI-MS) : Provides molecular weight verification and fragmentation patterns. NIST reference data for analogous compounds (e.g., cyclopentenone derivatives) can validate spectral matches .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes cyclopentenyl protons (δ 5.5–6.5 ppm) and piperazine methylenes (δ 2.5–3.5 ppm). DEPT-135 and HSQC experiments clarify quaternary carbons and connectivity.

Advanced: How can researchers optimize reaction yields in the synthesis of this compound?

Yield optimization strategies include:

  • Catalyst screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) in Friedel-Crafts reactions to balance reactivity and side-product formation .
  • Temperature control : Reflux in acetonitrile (82°C) for 4–5 hours enhances nucleophilic substitution efficiency, as shown in analogous piperazine syntheses .
  • Purification protocols : Use silica gel chromatography with gradient elution (hexane:EtOAc) or recrystallization from ethanol to isolate high-purity product .

Advanced: How should researchers address contradictions in reported synthetic data (e.g., conflicting reaction conditions)?

  • Systematic variation : Test disputed parameters (e.g., Na₂CO₃ vs. K₂CO₃ as a base) in small-scale reactions to identify optimal conditions .
  • Mechanistic analysis : Evaluate whether competing pathways (e.g., oxidation of intermediates by m-CPBA vs. H₂O₂) could explain divergent outcomes .
  • Cross-validation : Compare spectral data (e.g., NMR, HRMS) with published benchmarks for structurally related compounds to confirm product identity .

Advanced: What methodologies are recommended for evaluating the biological activity of this compound?

  • Receptor binding assays : Screen against GPCRs (e.g., histamine H₁/H₄ receptors) using radioligand displacement, as done for dual-target piperazine derivatives .
  • Enzyme inhibition studies : Test activity against kinases or proteases via fluorometric/colorimetric assays (e.g., NADH-coupled detection for oxidoreductases) .
  • In silico docking : Use molecular dynamics simulations to predict binding modes in cyclopentenyl-piperazine hybrids, prioritizing targets like serotonin receptors .

Safety: What precautions are essential when handling (Cyclopent-2-en-1-yl)(piperazin-1-yl)methanone?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact, as recommended for structurally similar piperazinones .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, particularly when working with volatile solvents (e.g., CH₂Cl₂) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb liquid spills using vermiculite .

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